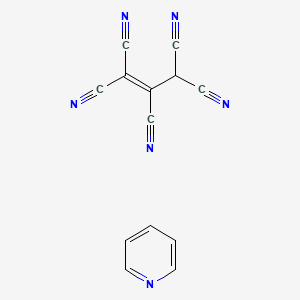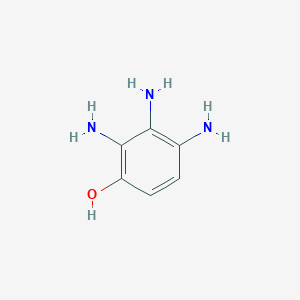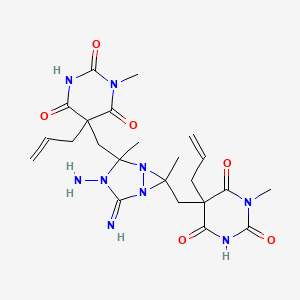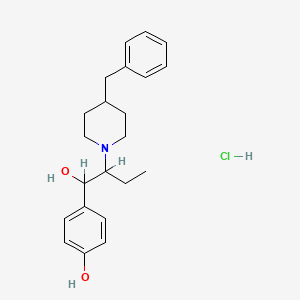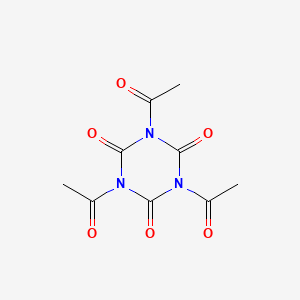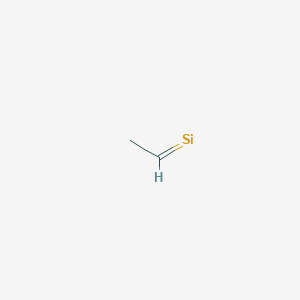
Silapropylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylidenesilane is an organosilicon compound characterized by a silicon atom double-bonded to a carbon atom, which is further bonded to two hydrogen atoms and an ethyl group. This unique structure imparts distinct chemical properties and reactivity patterns, making it an interesting subject of study in organic and inorganic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylidenesilane can be synthesized through various methods, including:
Hydrosilylation: This involves the addition of a silicon-hydrogen bond across a carbon-carbon double bond. For example, the reaction of vinylsilane with ethylene in the presence of a platinum catalyst can yield ethylidenesilane.
Dehydrogenative Coupling: This method involves the coupling of silanes with alkenes, often facilitated by transition metal catalysts such as palladium or platinum.
Industrial Production Methods: While specific industrial production methods for ethylidenesilane are not extensively documented, the principles of hydrosilylation and dehydrogenative coupling can be scaled up for industrial applications, leveraging continuous flow reactors and optimized catalyst systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Ethylidenesilane undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents can convert ethylidenesilane into silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace the ethyl group or hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Various substituted silanes.
Substitution: Functionalized silanes with diverse organic groups.
Applications De Recherche Scientifique
Ethylidenesilane finds applications in several scientific research areas:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic transformations.
Biology: Research into silicon-based life forms and silicon’s role in biological systems occasionally employs ethylidenesilane.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its reactivity and ability to form stable silicon-carbon bonds.
Mécanisme D'action
The mechanism by which ethylidenesilane exerts its effects involves its ability to participate in various chemical reactions due to the presence of the silicon-carbon double bond. This bond can interact with different molecular targets, facilitating reactions such as hydrosilylation, oxidation, and substitution. The pathways involved often include the formation of reactive intermediates, such as silyl radicals or cations, which drive the reaction forward.
Comparaison Avec Des Composés Similaires
Ethylidenesilane can be compared with other similar compounds, such as:
Ethylidenephosphine: Similar in structure but contains a phosphorus atom instead of silicon.
Ethanethial: Contains a sulfur atom in place of silicon.
Propylene: A hydrocarbon with a similar carbon-carbon double bond but lacks the silicon atom.
Uniqueness: Ethylidenesilane’s uniqueness lies in its silicon-carbon double bond, which imparts distinct reactivity and stability compared to its carbon, phosphorus, or sulfur analogs. This makes it particularly valuable in the synthesis of organosilicon compounds and materials.
By understanding the properties, preparation methods, reactions, and applications of ethylidenesilane, researchers can harness its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C2H4Si |
|---|---|
Poids moléculaire |
56.14 g/mol |
InChI |
InChI=1S/C2H4Si/c1-2-3/h2H,1H3 |
Clé InChI |
SPKGZBZQTFFWBR-UHFFFAOYSA-N |
SMILES canonique |
CC=[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



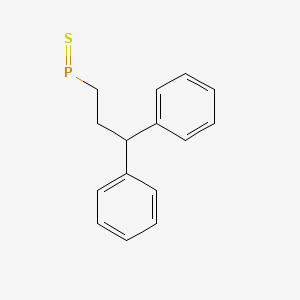
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

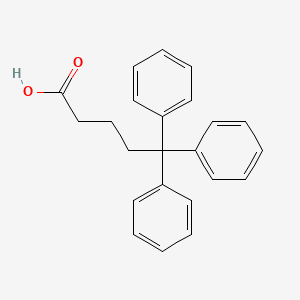
![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
